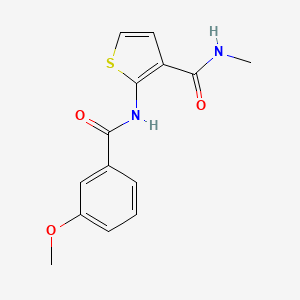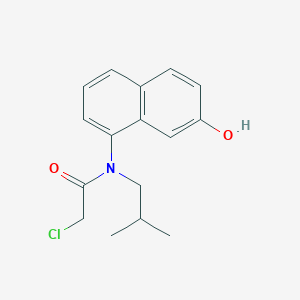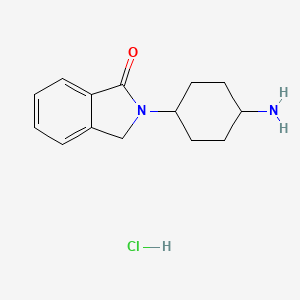
2-(3-methoxybenzamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(3-methoxybenzamido)-N-methylthiophene-3-carboxamide” is a type of benzamide, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Benzamides have been widely used in various industries such as medical, industrial, biological, and potential drug industries .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-methoxybenzamido)-N-methylthiophene-3-carboxamide, focusing on six unique fields:
Antibacterial Applications
This compound has shown promising antibacterial properties. Research indicates its potential effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This compound can disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a candidate for developing new antibacterial agents .
Antifungal Applications
This compound also exhibits significant antifungal activity. Studies have demonstrated its ability to inhibit the growth of pathogenic fungi, which can cause diseases in plants and humans. Its mechanism may involve disrupting fungal cell membranes or interfering with fungal metabolic pathways .
Anti-inflammatory Applications
Research has explored the anti-inflammatory properties of this compound. It can potentially inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticancer Applications
Preliminary studies suggest that this compound may have anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells or inhibit their proliferation. This makes it a potential candidate for developing new cancer therapies, particularly for cancers that are resistant to existing treatments .
Antiviral Applications
This compound has been investigated for its antiviral properties. It may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. This application is particularly relevant for developing treatments against viral infections such as influenza and hepatitis.
Neuroprotective Applications
Research has also explored the neuroprotective effects of this compound. It may protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing neuroprotective drugs.
Mechanism of Action
Target of Action
A related compound, 3-methoxybenzamide, has been shown to target poly [adp-ribose] polymerase 1 in humans .
Mode of Action
It is suggested that similar compounds can inhibit the growth of certain organisms, indicating a potential inhibitory interaction with its targets .
Biochemical Pathways
It is suggested that similar compounds can block the energy production by synthesis of specific inhibitors of glycolytic pathway enzymes .
Result of Action
It is suggested that similar compounds can inhibit the growth of certain organisms .
properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-15-13(18)11-6-7-20-14(11)16-12(17)9-4-3-5-10(8-9)19-2/h3-8H,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVQQMBDAFBIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Cyano-(3,4-dichlorophenyl)methyl]-3-(4,5-dimethyl-2-oxo-1,3-thiazol-3-yl)propanamide](/img/structure/B2713042.png)
![7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-(2,3-dimethoxybenzyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2713047.png)
![2-(3,4-dimethoxybenzyl)-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2713048.png)
![2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2713050.png)


![2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2713053.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2713059.png)
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-4-methylpiperazine](/img/structure/B2713060.png)

